4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 113277-37-5
VCID: VC20827496
InChI: InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Molecular Formula: C30H39N5O9
Molecular Weight: 613.7 g/mol

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

CAS No.: 113277-37-5

Cat. No.: VC20827496

Molecular Formula: C30H39N5O9

Molecular Weight: 613.7 g/mol

* For research use only. Not for human or veterinary use.

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid - 113277-37-5

Specification

CAS No. 113277-37-5
Molecular Formula C30H39N5O9
Molecular Weight 613.7 g/mol
IUPAC Name 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1
Standard InChI Key NNGFVQWESFKLFH-BTGSAOCRSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Introduction

Structural Characteristics and Components

Molecular Structure Overview

The target compound can be divided into three main structural components:

  • A 4-methyl-2-oxochromen-7-yl group (coumarin derivative) serving as a functional pharmacophore

  • A peptide-like backbone containing multiple (2S) stereocenters and amide bonds

  • A terminal 4-oxobutanoic acid moiety providing a carboxylic acid functional group

The 4-methyl-2-oxochromen-7-yl Group

This coumarin-based structure serves as an important pharmacophore. According to information on related compounds, this structural element may contribute significantly to the compound's biological activity. The compound "(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate" features a similar coumarin core structure known for diverse biological activities. The 4-methyl substitution on the coumarin nucleus may enhance lipophilicity and influence receptor binding affinity.

Peptide-like Backbone

The compound contains a complex peptide-like chain with multiple (2S) stereocenters, suggesting a specific three-dimensional arrangement crucial for molecular recognition. This peptide backbone appears to contain:

  • Multiple amide bonds creating a defined secondary structure

  • Several chiral centers with (2S) configuration, indicating L-amino acid derivatives

  • A pyrrolidine ring (derived from L-proline)

  • A valine-like moiety (3-methyl-1-oxobutan-2-yl)

The specific stereochemistry and sequence suggest a designed molecule with potential selectivity for specific biological targets.

The 4-oxobutanoic acid Terminal Group

The 4-oxobutanoic acid (succinic acid) moiety provides a carboxylic acid functional group that can participate in hydrogen bonding and salt formation. Similar functional groups are seen in several compounds from the literature, including "4-(3-Hydroxyanilino)-4-oxobutanoic acid". This group may contribute to water solubility, ability to form salts, and potential for further derivatization.

Comparative Structural Analysis

Comparison with Related Compounds

Table 1 below provides a comparative analysis of the target compound with structurally related compounds identified in the search results:

CompoundShared Structural ElementsUnique FeaturesPotential Significance
Target Compound4-methyl-2-oxochromen-7-yl group, 4-oxobutanoic acid moietyComplex peptide chain with (2S) stereocentersPotential for specific molecular recognition and targeted biological activity
(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate4-methyl-2-oxochromen-7-yl groupSulfonamide moiety, ester functional groupDiverse biological activities including potential anti-inflammatory properties
4-(3-Hydroxyanilino)-4-oxobutanoic acid4-oxobutanoic acid moietyHydroxyanilino groupPotential CDK inhibition, cell cycle regulation
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid4-oxobutanoic acid moietyFmoc protecting group, tert-butyl esterBuilding block in peptide synthesis
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide4-methyl-2-oxochromen corePyridine-containing side chainCombines pharmacophoric features of coumarins with acetamide derivatives

Medicinal Chemistry and Drug Development

The compound's complex structure suggests potential applications in medicinal chemistry:

  • As a lead compound for drug development targeting specific cellular pathways

  • As a probe for investigating biological mechanisms, particularly those involving cell cycle regulation

  • As a potential therapeutic agent, especially in areas related to cancer research

Research on related compounds suggests that derivatives containing the 4-methyl-2-oxochromen-7-yl group may exhibit "significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics".

Biochemical Research

The compound might serve as:

  • A tool for studying specific enzymatic pathways, particularly those involving cyclin-dependent kinases

  • A molecular probe for investigating protein-ligand interactions

  • A reference compound for analytical method development in proteomics and metabolomics

Physicochemical Properties

Predicted Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 800-850 g/molCalculated from atomic composition
SolubilityLimited water solubility, improved in polar organic solventsBased on the combination of lipophilic (coumarin) and hydrophilic (carboxylic acid) moieties
StabilityPotentially sensitive to hydrolysis at the amide bondsCommon property of peptide-containing compounds
pKaApproximately 4-5 for the terminal carboxylic acidTypical range for aliphatic carboxylic acids
Optical RotationExpected to have significant specific rotation due to multiple stereocentersAll (2S) configuration would give a consistent effect

Structure-Activity Relationship Considerations

The complex structure suggests several features that may be critical for its biological activity:

  • The specific stereochemistry at multiple centers, which may be crucial for target recognition

  • The coumarin moiety, which likely serves as a key pharmacophore

  • The peptide backbone length and composition, which may affect binding affinity and selectivity

  • The terminal carboxylic acid, which may participate in ionic interactions with targets

Research Status and Future Directions

Current Research Status

The available literature suggests that while components of this compound (particularly the coumarin moiety and 4-oxobutanoic acid derivatives) have been studied extensively, research on the specific combined structure may be at an early stage.

Knowledge Gaps and Future Research Directions

Several key areas require further investigation:

  • Total synthesis and structural confirmation of the target compound

  • Experimental determination of biological activities, particularly enzyme inhibition assays

  • Structure-activity relationship studies with analogues having modified peptide sequences

  • Investigation of potential therapeutic applications, especially in cancer and inflammatory diseases

  • Detailed physicochemical characterization including crystal structure determination

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator